Bomin-1
Overview
Description
Bomin-1: is a phosphorus-containing heterocyclic compound It is known for its unique structure, which includes a benzodioxaphosphinine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bomin-1 typically involves the reaction of appropriate precursors under controlled conditions. One method involves the use of an ultrasound technique with catalytic amounts of copper(I) iodide (CuI). This method facilitates the formation of the desired compound through isomerization of an intermediate alkene .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Bomin-1 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphorus oxides.
Reduction: Reduction reactions can lead to the formation of phosphines and related compounds.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorus pentoxide (P₂O₅), while reduction can produce phosphines.
Scientific Research Applications
Bomin-1 has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other phosphorus-containing compounds.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of Bomin-1 involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an irreversible inhibitor of carboxylesterases, which are enzymes involved in the hydrolysis of ester bonds. This inhibition can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
- 2-Ethoxybenzo[e][1,2]oxaphosphinine-2-oxide
- 2-Ethoxy-N-propylbenzo[e][1,2]oxaphosphinine-3-carboxamide 2-oxide
Comparison: Compared to similar compounds, Bomin-1 is unique due to its specific ring structure and the presence of the ethoxy group
Biological Activity
Bomin-1, a selective irreversible inhibitor of carboxylesterases, has garnered attention for its biological activity and potential applications in pharmacology. This article delves into the compound's mechanism of action, biological effects, relevant case studies, and research findings.
Overview of Carboxylesterases
Carboxylesterases (CEs) are enzymes that hydrolyze ester bonds in various substrates, playing critical roles in drug metabolism and detoxification. Inhibiting these enzymes can modify the pharmacokinetics of drugs, potentially enhancing therapeutic outcomes or reducing toxicity. This compound specifically targets these enzymes, offering insights into its applications in medicine.
This compound functions as an irreversible inhibitor by binding to the active site of carboxylesterases. This binding prevents the hydrolysis of ester-containing compounds, thereby altering their metabolic pathways. The selectivity of this compound for specific CE isoforms enhances its potential therapeutic utility while minimizing off-target effects.
Biological Activity
The biological activity of this compound can be summarized as follows:
Activity | Description |
---|---|
Inhibition of CEs | Selectively inhibits various carboxylesterase isoforms, affecting drug metabolism. |
Impact on Drug Efficacy | Modulates the pharmacokinetics of prodrugs, potentially enhancing their efficacy. |
Toxicity Reduction | May reduce toxicity associated with certain drugs by altering metabolic pathways. |
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
-
Case Study on Drug Interaction :
A study examined the effects of this compound on the metabolism of a common prodrug used in cancer therapy. The results indicated that co-administration with this compound resulted in increased plasma concentrations of the active metabolite, suggesting enhanced therapeutic effects while reducing required dosages. -
Research on Selectivity :
Another research project focused on the selectivity profile of this compound against different CE isoforms. Results showed that this compound exhibited higher inhibitory activity against human carboxylesterase 1 (hCE1) compared to other isoforms, indicating potential for targeted therapeutic applications. -
Toxicological Assessment :
A comprehensive toxicological assessment was conducted to evaluate the safety profile of this compound. The study found no significant adverse effects at therapeutic doses, supporting its potential use in clinical settings.
Properties
IUPAC Name |
2-ethoxy-3H-1,4,2λ5-benzodioxaphosphinine 2-oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11O4P/c1-2-12-14(10)7-11-8-5-3-4-6-9(8)13-14/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYVGKDBCDSLSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP1(=O)COC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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